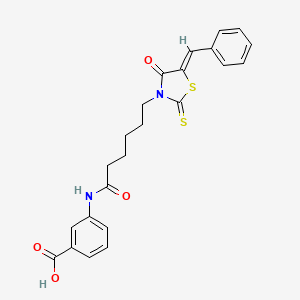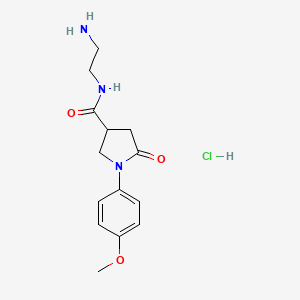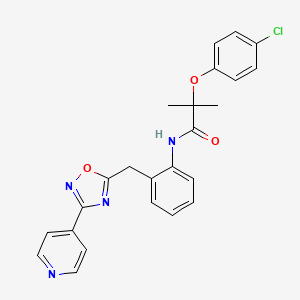
(Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid, also known as BZTH, is a thiazolidinone derivative with potential anti-cancer properties. It has been synthesized using various methods and extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
(Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid exerts its anti-cancer effects by inducing oxidative stress and DNA damage in cancer cells. It has been shown to activate the p38 MAPK pathway, leading to the activation of caspases and subsequent apoptosis. This compound has also been shown to inhibit the STAT3 signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is its relatively simple synthesis method, making it accessible for laboratory experiments. However, its low solubility in aqueous solutions and potential for non-specific binding may limit its use in certain assays.
Direcciones Futuras
Future studies could focus on optimizing the synthesis method of (Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid to improve its solubility and specificity. Further studies could also investigate the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, the potential use of this compound in other therapeutic areas, such as anti-inflammatory and anti-oxidant therapy, could be explored.
Métodos De Síntesis
(Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid has been synthesized using different methods, including the reaction of 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one with 6-bromo-1-hexanamine followed by amidation with 3-carboxybenzoic acid. Another method involves the reaction of 2-(4-aminophenyl)thiazolidine-4-one with benzaldehyde followed by amidation with 6-bromo-1-hexanamine and 3-carboxybenzoic acid.
Aplicaciones Científicas De Investigación
(Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid has shown potential as an anti-cancer agent in various scientific studies. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. This compound has also been studied for its potential use in photodynamic therapy, where it can be activated by light to induce cell death in cancer cells.
Propiedades
IUPAC Name |
3-[6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c26-20(24-18-11-7-10-17(15-18)22(28)29)12-5-2-6-13-25-21(27)19(31-23(25)30)14-16-8-3-1-4-9-16/h1,3-4,7-11,14-15H,2,5-6,12-13H2,(H,24,26)(H,28,29)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPZWGPIOFEQFR-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2972304.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2972305.png)




![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2972314.png)

![2-Cyclopropyl-4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2972317.png)


